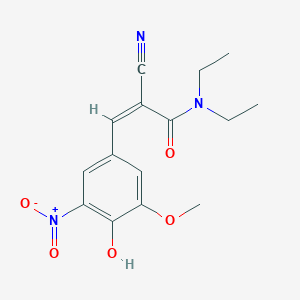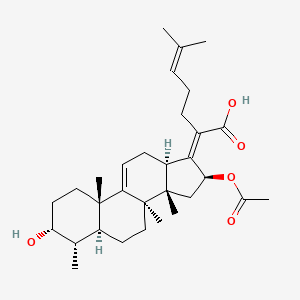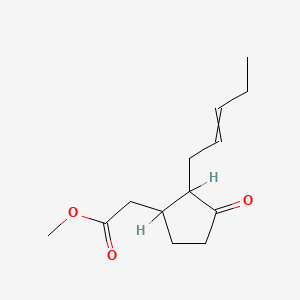
Mono(3-hydroxybutyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It is a white solid that features both a butyl ester group and a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of Mono(3-hydroxybutyl)phthalate is C12H14O5 . The InChI representation isInChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) . Physical And Chemical Properties Analysis
Mono(3-hydroxybutyl)phthalate has a molecular weight of 238.24 g/mol . It has a melting point of 79-82°C and is slightly soluble in DMSO and Methanol . It is stored at -20°C .科学的研究の応用
Metabolite of Dibutyl Phthalate
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products .
Endocrine Disruption
Phthalates, including Mono(3-hydroxybutyl)phthalate, have been suggested to display endocrine-disrupting capabilities . This means they can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Association with Preterm Birth
Research has shown that there may be an association between exposure to phthalate mixtures, including Mono(3-hydroxybutyl)phthalate, and preterm birth . Hormone concentrations may mediate this association .
Impact on Hormone Concentrations
There is evidence that an alteration of hormone concentrations occurs on the causal pathway between gestational phthalate mixture exposure and subsequent preterm birth . This suggests that Mono(3-hydroxybutyl)phthalate could potentially impact hormone levels.
Exposure Characterization
Mono(3-hydroxybutyl)phthalate has been used in studies to characterize exposure to phthalates among pregnant women . This helps in understanding the potential health impacts of such exposure.
Indicator of Phthalate Replacement Chemical Exposure
As the use of some phthalates decreases due to evidence suggesting their toxicity, new phthalates and non-phthalate replacements have emerged. Mono(3-hydroxybutyl)phthalate can serve as an indicator of exposure to these replacement chemicals .
作用機序
Target of Action
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .
Mode of Action
Mono(3-hydroxybutyl)phthalate interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Mono(3-hydroxybutyl)phthalate’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mono(3-hydroxybutyl)phthalate. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Mono(3-hydroxybutyl)phthalate can be achieved through the esterification of phthalic anhydride with 3-hydroxybutanol.", "Starting Materials": ["Phthalic anhydride", "3-hydroxybutanol", "Sulfuric acid", "Toluene"], "Reaction": [ "In a round-bottom flask, add phthalic anhydride and 3-hydroxybutanol in equimolar amounts.", "Add a catalytic amount of sulfuric acid to the mixture.", "Heat the mixture under reflux in toluene solvent for several hours.", "Allow the mixture to cool and then dilute with water.", "Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Purify the product using column chromatography with a suitable eluent." ] } | |
CAS番号 |
57074-43-8 |
製品名 |
Mono(3-hydroxybutyl)phthalate |
分子式 |
C₁₂H₁₄O₅ |
分子量 |
238.24 |
同義語 |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
